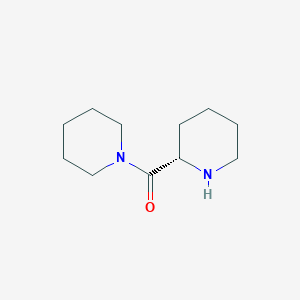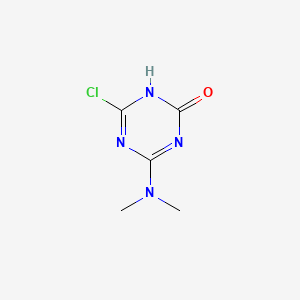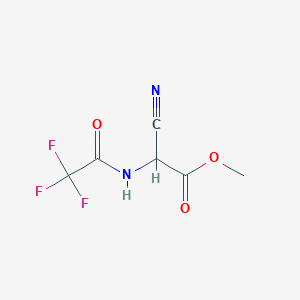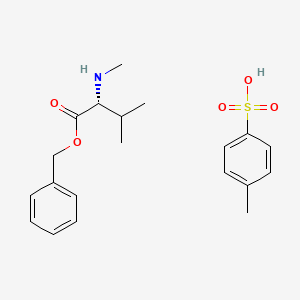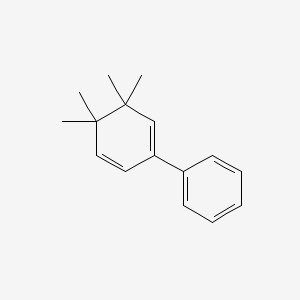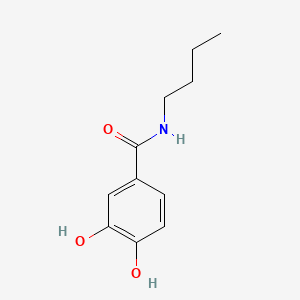
N-Butyl-3,4-dihydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-3,4-dihydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom and two hydroxyl groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-3,4-dihydroxybenzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 3,4-dihydroxybenzoic acid and butylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Solvent: A suitable solvent like dichloromethane or dimethylformamide (DMF) is used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to optimize the yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of amide synthesis can be applied. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: N-Butyl-3,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of a more saturated benzamide.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced benzamides with fewer hydroxyl groups.
Substitution: Benzamides with different functional groups replacing the hydroxyl groups.
科学研究应用
Chemistry: N-Butyl-3,4-dihydroxybenzamide is used as a building block in organic synthesis
Biology: The compound has shown promise as an inhibitor of certain biological pathways. For example, it has been studied for its potential to inhibit the growth of Trypanosoma brucei, the causative agent of African trypanosomiasis .
Medicine: Research has indicated that this compound may have therapeutic potential due to its ability to interact with specific enzymes and proteins.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable compound in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of N-Butyl-3,4-dihydroxybenzamide involves its interaction with specific molecular targets. For instance, in the context of melanogenesis inhibition, the compound has been shown to reduce the activity of tyrosinase, an enzyme crucial for melanin production . This reduction in tyrosinase activity leads to decreased melanin synthesis, thereby exerting its depigmenting effects.
相似化合物的比较
N-Adamantyl-3,4-dihydroxybenzamide: This compound also inhibits melanogenesis but contains an adamantyl group instead of a butyl group.
N-Methyl-3,4-dihydroxybenzamide: Similar structure but with a methyl group, showing different biological activities.
N-Ethyl-3,4-dihydroxybenzamide: Contains an ethyl group, used in different chemical and biological contexts.
Uniqueness: N-Butyl-3,4-dihydroxybenzamide is unique due to its specific butyl group, which influences its solubility, reactivity, and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for targeted applications in research and industry.
属性
CAS 编号 |
98116-92-8 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
N-butyl-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-6-12-11(15)8-4-5-9(13)10(14)7-8/h4-5,7,13-14H,2-3,6H2,1H3,(H,12,15) |
InChI 键 |
BCJUFWUOCJPSSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


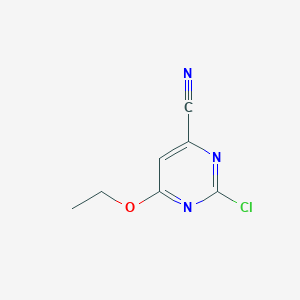
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)
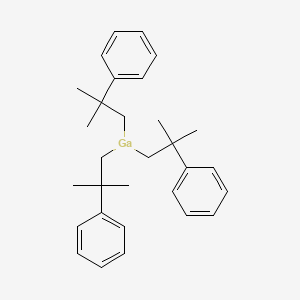


![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
